2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
“2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound used in scientific research for various applications, including drug development and medicinal chemistry studies. It is a versatile compound that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, involves numerous methods. One of the methods includes the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “this compound” is 1S/C11H15N3O2/c12-9-2-5-14 (5-3-9)11-12-6-9 (7-13-11)10 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
Synthesis and Characterization
One area of application involves the synthesis and characterization of compounds for potential biosensing and biomedical applications. For instance, ruthenium(II) dicarbonyl complexes containing pyrimidine ligands, similar in structure to 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid, have been developed. These complexes, attached to peptide nucleic acid monomers, show stability under physiological conditions and exhibit photoinduced CO release, highlighting their potential as photoactivated carbon monoxide-releasing molecules (PhotoCORMs) for therapeutic applications (Bischof et al., 2013).
Chemical Libraries and Drug Discovery
Another significant application is in the field of drug discovery, where derivatives of pyrimidine compounds are evaluated for their therapeutic potential. Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been studied as ASK1 inhibitors, demonstrating broad potential utility in treating conditions such as osteoarthritis and neuropathic pain (Norman, 2012).
Molecular Interactions and Crystal Engineering
Research into molecular interactions and crystal engineering utilizes compounds with pyrimidine units to understand hydrogen bonding patterns and supramolecular arrangements. Studies on cocrystals involving carboxylic acids and pyrimidine derivatives have shed light on the hydrogen bonding capabilities of these molecules, providing insights into their potential applications in designing materials with specific properties (Rajam et al., 2018).
Radiolabeling and Imaging
In the development of imaging agents for positron emission tomography (PET), pyrimidine derivatives have been synthesized and radiolabeled for potential use in visualizing biological targets. For example, a pyrazolo[1,5-a]pyrimidine derivative has been prepared for imaging the IRAK4 enzyme in neuroinflammation, showcasing the adaptability of pyrimidine chemistry in creating diagnostic tools (Wang et al., 2018).
Peptidomimetics and Unnatural Amino Acids
The utility of pyrimidine derivatives extends to the synthesis of peptidomimetics and unnatural amino acids. 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), an unnatural amino acid, has been used as a building block for peptidomimetics, demonstrating the role of pyrimidine derivatives in expanding the toolkit for peptide and protein engineering (Bissyris et al., 2005).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid”, is an important task of modern organic chemistry . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
- AChE inhibition is crucial because it leads to increased ACh levels, which play a vital role in learning, memory, and cognitive function .
Target of Action
Mode of Action
- The compound binds to the active site of AChE, preventing it from breaking down acetylcholine. This results in increased ACh levels in the synaptic cleft. The kinetic study reveals that the compound acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Biochemical Pathways
- By inhibiting AChE, the compound enhances cholinergic neurotransmission. This impacts memory and cognition functions. The compound also affects BuChE, which modulates acetylcholine levels. However, it selectively targets AChE .
Result of Action
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-3-14(4-2-8)10-12-5-7(6-13-10)9(15)16/h5-6,8H,1-4,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKHOIBFAMQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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